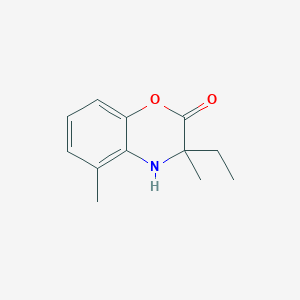![molecular formula C12H11F4N3 B14224082 4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile CAS No. 827322-79-2](/img/structure/B14224082.png)
4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile is an organic compound that features a piperazine ring substituted with a fluoro and trifluoromethyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile typically involves multiple steps. One common method includes the reaction of 4-fluoro-3-(trifluoromethyl)aniline with piperazine in the presence of a suitable catalyst. The reaction conditions often involve heating the reactants in a solvent such as acetonitrile or dimethylformamide (DMF) under reflux .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can lead to the formation of various substituted derivatives of the original compound .
Scientific Research Applications
4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The fluoro and trifluoromethyl groups enhance the compound’s binding affinity and selectivity by forming strong interactions with the target sites .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzylamine
- 1-(3-Trifluoromethylphenyl)piperazine
- 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate
Uniqueness
4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile is unique due to the combination of its piperazine ring and the fluoro and trifluoromethyl groups. This structure imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it valuable in drug design and materials science .
Properties
CAS No. |
827322-79-2 |
|---|---|
Molecular Formula |
C12H11F4N3 |
Molecular Weight |
273.23 g/mol |
IUPAC Name |
4-[4-fluoro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile |
InChI |
InChI=1S/C12H11F4N3/c13-11-2-1-9(7-10(11)12(14,15)16)19-5-3-18(8-17)4-6-19/h1-2,7H,3-6H2 |
InChI Key |
NEMNRLJBEVLKBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C#N)C2=CC(=C(C=C2)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


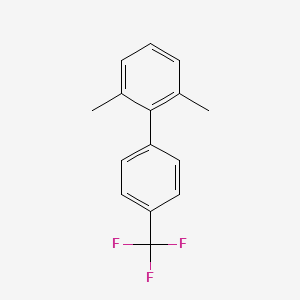
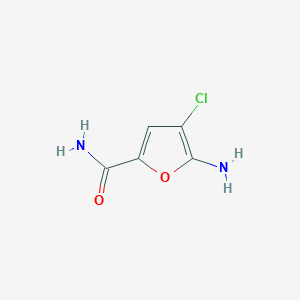
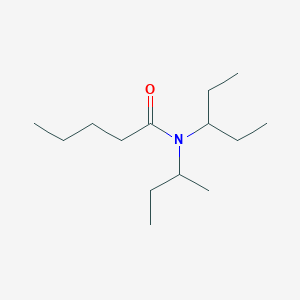


![2-{6-[2-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14224029.png)
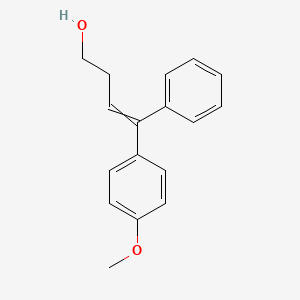

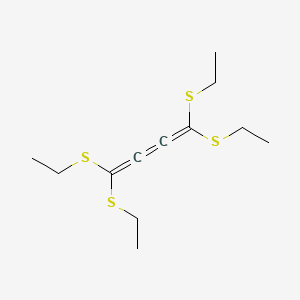
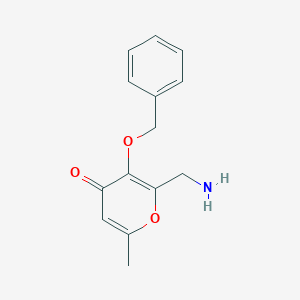
![5-Bromo-N-[(3,4-dichlorophenyl)methyl]pyridin-3-amine](/img/structure/B14224067.png)
![Piperidine, 1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]-](/img/structure/B14224068.png)

